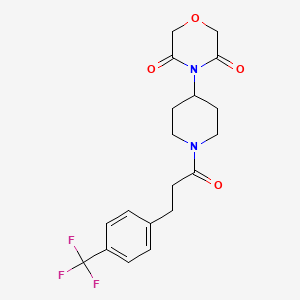

4-(1-(3-(4-(Trifluoromethyl)phenyl)propanoyl)piperidin-4-yl)morpholine-3,5-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(1-(3-(4-(Trifluoromethyl)phenyl)propanoyl)piperidin-4-yl)morpholine-3,5-dione is a useful research compound. Its molecular formula is C19H21F3N2O4 and its molecular weight is 398.382. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Triflamides and Triflates of Six-membered Heterocyclic Amines

Research shows that secondary cyclic amines like piperidine and morpholine react with trifluoromethanesulfonic anhydride, resulting in the formation of corresponding triflamides and triflates. These compounds are distinguishable by their NMR spectra and IR spectra, indicating potential applications in chemical analysis and synthesis (Shainyan, Tolstikov, & Zhinkin, 2003).

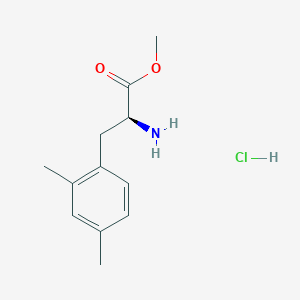

Structure of 2-Phenylmalonpiperadide and 2-phenylmalonmorpholide

Studies on the molecular structures of compounds similar to 4-(1-(3-(4-(Trifluoromethyl)phenyl)propanoyl)piperidin-4-yl)morpholine-3,5-dione reveal distinct molecular conformations and packing arrangements. These insights are crucial for understanding chemical properties and reactivity, which can guide the development of new synthetic methods (Lynch, Spicer, & Mcclenaghan, 2003).

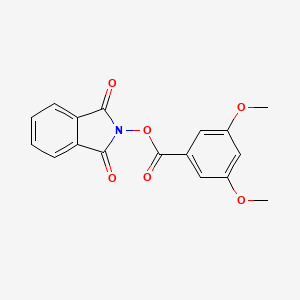

Synthesis of Spiroheterocycles

Reactions involving isatins, urea, and compounds like 1-(piperidin-1-yl)butane-1,3-dione demonstrate the potential for synthesizing spiroheterocycles. These reactions offer advantages such as high yields, simplicity, and versatility in substrates, which can be leveraged in pharmaceutical and material science research (Gao et al., 2017).

Reactivity of Indolylmethylium Ions

Research on substituted aryl(indol-3-yl)methylium tetrafluoroborates provides insights into their reactivity with π-nucleophiles. Understanding these reaction mechanisms can be crucial in synthetic organic chemistry, particularly in the synthesis of complex organic molecules (Follet, Berionni, Mayer, & Mayr, 2015).

Ene-type Reactions involving Acyl Groups

Research into ene-type reactions involving acyl groups highlights the potential application in synthetic pathways. This can lead to advancements in organic synthesis, particularly in the development of new synthetic methodologies (Bottomley, Boyd, & Monteil, 1980).

Synthesis of Substituted Tricyclo[5.3.1.04,9]undecan-2,6-diones

The synthesis of morpholine enamines of various cyclohexanones opens up avenues for creating novel organic compounds with potential applications in drug discovery and material science (Ahmed et al., 2001).

Stereodynamics and Perlin Effect in N-Trifyl Substituted Compounds

Studies on the stereodynamic behavior of compounds like 1-(trifluoromethylsulfonyl)piperidine and 4-(trifluoromethylsulfonyl)morpholine contribute to a better understanding of molecular dynamics and interactions. This knowledge is essential for designing molecules with specific properties and behaviors (Shainyan, Ushakov, Tolstikova, Koch, & Kleinpeter, 2008).

Photophysical Properties of Borondipyrromethene Analogues

Research into the photophysical properties of certain analogues in various solvents provides valuable information for applications in material sciences, particularly in the design of new fluorescent materials (Qin, Baruah, van der Auweraer, De Schryver, & Boens, 2005).

Dichotomy of Amine Effects in Aromatic Nucleophilic Substitution Reactions

Studies on the reactions of various amines, including morpholine, with aromatic compounds provide insights into the mechanism of aromatic nucleophilic substitution reactions. This understanding is critical in the field of organic synthesis (Akpojivi, Emokpae, & Hirst, 1994).

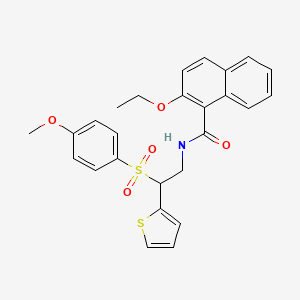

Potent Non-imidazole Histamine H3 Antagonists

Research into 4-phenoxypiperidines, which include compounds related to this compound, has revealed their potential as potent H3 receptor antagonists. This has implications in the development of new therapeutic agents (Dvorak et al., 2005).

Mecanismo De Acción

Target of Action

The primary target of the compound “4-(1-(3-(4-(Trifluoromethyl)phenyl)propanoyl)piperidin-4-yl)morpholine-3,5-dione” is the glucagon-like peptide-1 receptor (GLP-1R) . GLP-1R plays a crucial role in regulating glucose homeostasis and is a key target in the treatment of diabetes .

Mode of Action

The compound acts as a positive allosteric modulator (PAM) of GLP-1R . This means it enhances the receptor’s response to its natural ligand, glucagon-like peptide-1 (GLP-1). The activation of GLP-1R by GLP-1 stimulates insulin secretion, inhibits glucagon secretion, and reduces food intake, thereby helping to regulate blood glucose levels .

Biochemical Pathways

The activation of GLP-1R triggers several downstream effects. It stimulates the adenylyl cyclase pathway, leading to increased levels of cyclic AMP (cAMP) in the cell. This, in turn, activates protein kinase A (PKA), leading to the phosphorylation and activation of various proteins and enzymes involved in glucose metabolism .

Result of Action

The activation of GLP-1R by this compound can lead to improved glucose homeostasis. This includes enhanced insulin secretion, reduced glucagon secretion, and decreased food intake . These effects can help in the management of diabetes, particularly type 2 diabetes.

Propiedades

IUPAC Name |

4-[1-[3-[4-(trifluoromethyl)phenyl]propanoyl]piperidin-4-yl]morpholine-3,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21F3N2O4/c20-19(21,22)14-4-1-13(2-5-14)3-6-16(25)23-9-7-15(8-10-23)24-17(26)11-28-12-18(24)27/h1-2,4-5,15H,3,6-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRANWIPNTPBDOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)COCC2=O)C(=O)CCC3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21F3N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,4R)-1-[(2S)-2-[[2-[3-[4-[3-[4-[[5-bromo-4-[3-[cyclobutanecarbonyl(methyl)amino]propylamino]pyrimidin-2-yl]amino]phenoxy]propoxy]butoxy]propoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B2781418.png)

![2,4-dichloro-5-[(2-methoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B2781419.png)

![N-(2,3-dimethylphenyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2781429.png)

![4-(tert-butyl)-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2781430.png)

![2-(prop-2-en-1-yl)-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one](/img/structure/B2781431.png)

![6-[(2Z)-2-[(E)-3-(3,3-Dimethyl-1-propylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethylindol-1-yl]hexanoic acid;bromide](/img/structure/B2781432.png)

![N-[4-[[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methyl]phenyl]acetamide](/img/structure/B2781435.png)